1-Chlorobutane

Beschreibung

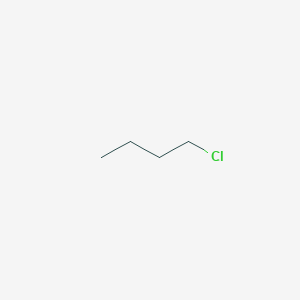

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWCMGCRMGJXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl, Array | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020206 | |

| Record name | 1-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20 °F. Boiling point 77-78 °C (173 °F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

173.3 °F at 760 mmHg (NTP, 1992), 78.5 °C @ 760 mm Hg, 77-79 °C | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

20 °F (NTP, 1992), 15 °F (-9 °C) (Closed Cup), -12 °C | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER, Solubility in water, g/l at 25 °C: 0.87 (practically insoluble) | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8862 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C, Relative density (water = 1): 0.89 (20 °C) | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (air= 1), Relative vapor density (air = 1): 3.2 | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 41 °F ; 80.1 mmHg at 68 °F (NTP, 1992), 101.0 [mmHg], 80.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 11 | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

109-69-3 | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Chlorobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP7R667SGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-189.6 °F (NTP, 1992), -123.1 °C, -123 °C | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chlorobutane from n-Butanol and Hydrochloric Acid

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1-chlorobutane from n-butanol and hydrochloric acid. The document details the underlying reaction mechanism, various experimental protocols, and quantitative data to support reproducible and efficient synthesis.

Introduction

This compound, also known as n-butyl chloride, is a valuable alkyl halide intermediate in organic synthesis, finding applications in the production of pharmaceuticals, polymers, and other fine chemicals.[1] A common and cost-effective method for its preparation is the nucleophilic substitution reaction of n-butanol with hydrochloric acid.[1][2] This reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is replaced by a chlorine atom.[3] The use of catalysts such as zinc chloride can accelerate the reaction.[1][4]

Reaction Mechanism

The conversion of n-butanol to this compound in the presence of hydrochloric acid is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the protonation of the hydroxyl group of n-butanol by the strong acid (HCl). This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). Subsequently, the chloride ion (Cl⁻), a good nucleophile, attacks the electrophilic carbon atom bonded to the oxygen in a concerted step, displacing a water molecule and forming this compound.[3]

Caption: SN2 reaction mechanism for the synthesis of this compound from n-butanol and HCl.

Experimental Protocols

Several methods have been reported for the synthesis of this compound from n-butanol and HCl. The choice of method often depends on the desired scale, purity, and available equipment. Below are detailed protocols for three distinct approaches.

Protocol 1: Synthesis using Concentrated Hydrochloric Acid

This is a standard laboratory procedure that utilizes concentrated hydrochloric acid and reflux to drive the reaction.

-

Reagents and Equipment:

-

n-Butanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Water

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus, heating mantle, boiling stones.

-

-

Procedure:

-

In a round-bottom flask, combine n-butanol and concentrated hydrochloric acid. For every 10 g of n-butanol, use approximately 10 mL of concentrated HCl.[5]

-

Add a few boiling stones to the flask to ensure smooth boiling.[5]

-

Assemble a reflux apparatus and heat the mixture under reflux for about 2-3 hours.[5]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and add about 20 mL of water. Shake the funnel vigorously and allow the layers to separate.[5]

-

Separate the upper organic layer, which contains the crude this compound.[5]

-

Wash the organic layer sequentially with an equal volume of water, 10 mL of 5% sodium hydroxide solution, and finally with water again to remove any remaining acid and unreacted alcohol.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[5]

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction that boils between 75-78°C.[6]

-

Protocol 2: Zinc Chloride Catalyzed Synthesis

The addition of a Lewis acid catalyst like anhydrous zinc chloride enhances the rate of reaction.

-

Reagents and Equipment:

-

n-Butanol

-

Concentrated Hydrochloric Acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Hydroxide (NaOH) solution

-

Water

-

Distilling flask, reflux condenser, separatory funnel, distillation apparatus, heating mantle.

-

-

Procedure:

-

In a 250 mL distilling flask, place 68 grams of anhydrous zinc chloride and 40 mL of concentrated hydrochloric acid.[6]

-

Fit a reflux condenser to the flask and add 18.5 grams of n-butanol.[6]

-

Heat the mixture to reflux for 2 hours.[6]

-

After cooling, arrange the flask for distillation and collect the fraction boiling below 115°C.[6]

-

Separate the upper organic layer of the distillate and mix it with an equal volume of concentrated sulfuric acid.

-

Gently reflux this mixture for 15-30 minutes and then distill, collecting the fraction boiling at 76-79°C.[6]

-

Wash the distillate with 25 mL of water, 10 mL of 5% sodium hydroxide solution, and then 25 mL of water.[6]

-

Dry the product over anhydrous calcium chloride, filter, and perform a final distillation, collecting the pure this compound at 75-78°C.[6]

-

Protocol 3: Continuous-Flow Gas Phase Synthesis

This method is suitable for continuous production and offers high selectivity.

-

Reagents and Equipment:

-

n-Butanol

-

Aqueous Hydrochloric Acid (37%)

-

Silica-supported quaternary phosphonium (B103445) salt (e.g., n-Bu₄P⁺Br⁻) or Zinc Chloride on silica (B1680970) gel

-

Plug-flow catalytic reactor, pump, heating system, condenser, collection vessel.

-

-

Procedure:

-

Prepare an aqueous mixture of n-butanol and 37% hydrochloric acid.

-

Pack a plug-flow catalytic reactor with a silica-supported catalyst (e.g., 5-15 wt% ZnCl₂ or n-Bu₄P⁺Br⁻).[7]

-

Heat the reactor to a temperature between 130-170°C.[7]

-

Feed the aqueous mixture of reactants into the heated reactor at a controlled weight hourly space velocity (WHSV), for instance, up to 0.53 h⁻¹.[7]

-

The product stream exiting the reactor is condensed and collected.

-

The organic phase, containing this compound, is separated from the aqueous phase.

-

Further purification can be achieved by washing and distillation as described in the previous protocols.

-

Data Presentation

The following table summarizes the quantitative data from various reported synthesis methods.

| Parameter | Method 1 (HCl) | Method 2 (ZnCl₂ catalyst) | Method 3 (Continuous Flow) | Method 4 (Patent CN112707789A) |

| n-Butanol | 10 g | 18.5 g | Variable (continuous feed) | 8.74 mol (total) |

| HCl | 10 mL (conc.) | 40 mL (conc.) | 37% aqueous (continuous feed) | 5.38 mol (gas) |

| Catalyst | None | 68 g ZnCl₂ | 5-15 wt% ZnCl₂ or n-Bu₄P⁺Br⁻ on Silica | 2,3,5,6-tetramethyldioxane (solvent/catalyst) |

| Temperature (°C) | Reflux | Reflux, then distillation up to 115°C | 130-170 | 115 |

| Reaction Time | 2-3 hours | 2 hours | Variable (based on flow rate) | 2 hours |

| Yield | Not specified | 15-16 g | 30-87% | 96.9% (molar) |

| Purity | >99% after distillation | >99% after distillation | High selectivity, no transposition products | 99.89% (GC) |

| Reference | [5] | [6] | [7] | [4] |

Experimental Workflow

The general workflow for the batch synthesis of this compound from n-butanol and HCl involves several key stages, from reaction setup to final product analysis.

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

-

n-Butanol: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation or drowsiness.

-

Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood.

-

Zinc Chloride (Anhydrous): Harmful if swallowed. Causes severe skin burns and eye damage.

-

This compound: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be carried out in a well-ventilated laboratory or fume hood.

Conclusion

The synthesis of this compound from n-butanol and hydrochloric acid is a robust and well-established method in organic chemistry. The reaction can be performed under various conditions, with or without a catalyst, to achieve high yields and purity. The choice of the specific protocol will depend on the scale of the synthesis and the available resources. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for professionals in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. brainly.com [brainly.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. brainly.in [brainly.in]

- 6. prepchem.com [prepchem.com]

- 7. Continuous-flow, gas phase synthesis of this compound (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Chlorobutane for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-chlorobutane (n-butyl chloride), a versatile haloalkane utilized in various laboratory settings. The information is curated to assist researchers in understanding its characteristics, reactivity, and safe handling protocols.

Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is highly flammable and its vapors can form explosive mixtures with air.[1][2] Key physical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl | [3] |

| Molecular Weight | 92.57 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Pungent | [1][5] |

| Melting Point | -123 °C | [1][3][6] |

| Boiling Point | 77-78.4 °C | [3][6] |

| Density | 0.886 g/mL at 20-25 °C | [3] |

| Solubility in Water | 0.5 g/L at 20 °C (Slightly soluble to insoluble) | [2][3][4] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [4][5] |

| Vapor Pressure | 110 hPa at 20 °C | [3] |

| Vapor Density | 3.2 (Air = 1.0) | [3][7] |

| Flash Point | -17 °C to -12 °C (closed cup) | [3][8] |

| Autoignition Temperature | 280 °C | [3][8] |

| Explosion Limits | 1.8% - 10.1% by volume in air | [1][3] |

| Refractive Index (n²⁰/D) | 1.402 | [2] |

| Viscosity | 0.45 mPa·s at 20 °C | [3] |

| log P (octanol/water) | 2.66 | [3][8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the polarized carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.

-

Common Sₙ2 Reactions:

-

With Hydroxide (B78521) (e.g., NaOH): Forms butan-1-ol.[14]

-

With Cyanide (e.g., NaCN): Forms pentanenitrile.

-

With Alkoxides (e.g., NaOCH₃): Forms 1-methoxybutane (an ether).

-

Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (typically E2) to form butenes.[9] When treated with alcoholic potassium hydroxide (KOH), this compound undergoes dehydrohalogenation to yield primarily 1-butene (B85601).[15][16][17][18][19]

Formation of Organometallic Reagents:

-

Grignard Reagent: It is used to prepare butylmagnesium chloride, a common Grignard reagent, by reacting with magnesium metal in an ether solvent.[20]

-

Organolithium Reagent: It reacts with lithium metal in an anhydrous solvent to form n-butyllithium, a potent base and nucleophile widely used in organic synthesis.[9]

Other Reactions:

-

Wurtz Reaction: Reacts with sodium in dry ether to form n-octane.[9]

-

Radical Chlorination: Can undergo further chlorination via a free-radical chain reaction to produce various dichlorobutane isomers.[21][22] The reactivity of the C-H bonds is influenced by the electron-withdrawing effect of the chlorine atom.[21][23]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Four distinct signals with an integration ratio of 3:2:2:2. The signal for the protons on the carbon attached to the chlorine (–CH₂Cl) is the most downfield. | [24][25] |

| ¹³C NMR | Four signals, indicating four unique carbon environments. The carbon bonded to the chlorine atom is the most deshielded (downfield), appearing around 45 ppm. | [24][26] |

| Infrared (IR) | C-H stretching vibrations around 2880-3080 cm⁻¹. A characteristic C-Cl stretching absorption is also present. The region from ~1500 to 400 cm⁻¹ serves as a unique fingerprint region. | [27] |

| Mass Spectrometry | Parent molecular ion peaks at m/z 92 and 94 in a roughly 3:1 ratio, characteristic of the presence of the ³⁵Cl and ³⁷Cl isotopes. The base peak is often observed at m/z 56. | [24][25] |

Laboratory Applications

This compound is a versatile compound in the laboratory with several key applications:

-

Butylation Reagent: It is an effective agent for introducing a butyl group into various molecules via nucleophilic substitution.[1][9]

-

Solvent: Its ability to dissolve both polar and non-polar substances makes it a useful solvent in certain applications.[4]

-

Precursor in Synthesis: It serves as a starting material for the synthesis of other compounds, including plasticizers, dyes, and pharmaceutical intermediates.[9][20]

-

Educational Tool: It is frequently used in academic laboratories to demonstrate fundamental concepts of organic chemistry, such as Sₙ1/Sₙ2 and E1/E2 reaction mechanisms.[20]

-

Analytical Standard: Used for the calibration and validation of analytical instruments like gas chromatographs and mass spectrometers.[20]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a highly flammable liquid and vapor (Flammable Liquid Category 2).[3][5][6] It can cause skin, eye, and mucous membrane irritation.[5] High concentrations may have narcotic effects, and it targets organs such as the kidneys, liver, heart, and central nervous system.[5]

-

Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6] No smoking.[3]

-

Use in a well-ventilated area or with local exhaust ventilation.[3][28]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][6] Use only non-sparking tools.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton, fluorinated rubber), safety goggles, and protective clothing.[1][3][6]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3] Store away from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[1][5][29]

-

Spill & Disposal: In case of a spill, remove all ignition sources and ventilate the area. Contain the spill with an inert absorbent material (e.g., sand) and dispose of it in a sealed container according to local, state, and federal regulations.[5]

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

A. Nucleophilic Substitution (Sₙ2): Synthesis of 1-Iodobutane (B1219991)

Materials:

-

This compound

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve sodium iodide in anhydrous acetone. Add this compound to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven forward by the precipitation of sodium chloride, which is insoluble in acetone.

-

Workup: After the reaction is complete (typically monitored by TLC or GC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium thiosulfate solution (to remove any unreacted iodine), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude 1-iodobutane can be further purified by distillation.

Caption: A typical experimental workflow for an Sₙ2 reaction converting this compound to 1-iodobutane.

B. Elimination (E2): Synthesis of 1-Butene

This protocol outlines the dehydrohalogenation of this compound to form 1-butene using a strong base.[15][16]

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Distillation apparatus

-

Gas collection system (e.g., gas syringe or collection over water)

-

Ice bath

Methodology:

-

Reaction Setup: Place a solution of potassium hydroxide in ethanol (alcoholic potash) into a round-bottom flask equipped with a distillation head.

-

Addition of Substrate: Slowly add this compound to the heated basic solution.

-

Distillation and Collection: The product, 1-butene, is a gas at room temperature (boiling point ~ -6 °C). As it forms, it will distill from the reaction mixture. Collect the gaseous product using an appropriate method, such as a gas syringe or by bubbling it through a cold trap to liquefy it.

-

Analysis: The collected gas can be analyzed by gas chromatography to confirm its identity and purity.

Caption: Competing Sₙ2 and E2 reaction pathways for this compound, dictated by the nature of the reagent.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 109-69-3 [chemicalbook.com]

- 3. rcilabscan.com [rcilabscan.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. westliberty.edu [westliberty.edu]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. homework.study.com [homework.study.com]

- 11. Show how you might use SN2 reactions to convert this compound in... | Study Prep in Pearson+ [pearson.com]

- 12. brainly.in [brainly.in]

- 13. Solved Nucleophilic Substitution SN1 this compound+ | Chegg.com [chegg.com]

- 14. Show how you might use SN2 reactions to convert this compound in... | Study Prep in Pearson+ [pearson.com]

- 15. This compound on reaction with alcoholic potash gives:(A). 1 - buten - askIITians [askiitians.com]

- 16. This compound on reaction with alcoholic potash gives (a) 1-butene (b) 1.. [askfilo.com]

- 17. gauthmath.com [gauthmath.com]

- 18. 1 Chlorobutane on reaction with alcoholic potash gives class 12 chemistry CBSE [vedantu.com]

- 19. This compound on Reaction With Alcoholic Potash Gives [unacademy.com]

- 20. pioneerbioinc.com [pioneerbioinc.com]

- 21. Alkanes: Chlorination of this compound - Google Docs [docs.google.com]

- 22. Radical Chlorination Of this compound Lab Report | ipl.org [ipl.org]

- 23. Untitled Document [sas.upenn.edu]

- 24. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. This compound low high resolution H-1 proton nmr spectrum of this compound analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. spectrabase.com [spectrabase.com]

- 27. infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. sdfine.com [sdfine.com]

- 29. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Finkelstein Reaction: The SN2 Mechanism of 1-Chlorobutane with Sodium Iodide in Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction between 1-chlorobutane and sodium iodide in acetone (B3395972). This classic transformation, known as the Finkelstein reaction, is a cornerstone of synthetic organic chemistry, valued for its efficiency in producing alkyl iodides. This document details the underlying SN2 mechanism, presents relevant quantitative data, outlines detailed experimental protocols for both qualitative and quantitative analysis, and provides a clear visualization of the reaction pathway.

Core Reaction Mechanism: A Concerted SN2 Pathway

The reaction of this compound with sodium iodide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single-step, concerted process where the bond between the nucleophile and the carbon atom forms simultaneously with the breaking of the bond between the carbon atom and the leaving group.[2]

Key Mechanistic Steps:

-

Nucleophilic Attack: The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom of this compound. This attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory known as "backside attack."[3][4]

-

Transition State: A high-energy transition state is formed where the carbon atom is momentarily pentacoordinate. In this state, a partial bond exists between the incoming iodide ion and the carbon, while the bond between the carbon and the departing chloride ion is partially broken.

-

Product Formation: As the carbon-iodine bond fully forms, the carbon-chlorine bond breaks completely, and the chloride ion is expelled. The resulting product is 1-iodobutane (B1219991). A notable feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as the Walden inversion.[5] However, since this compound is an achiral molecule, this inversion is not optically observable in the product.

The overall rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[2]

Rate = k[CH₃CH₂CH₂CH₂Cl][I⁻]

The Critical Role of the Acetone Solvent

The choice of acetone as the solvent is pivotal to the success of the Finkelstein reaction.[6] Acetone is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons capable of forming strong hydrogen bonds.[6] This property allows it to readily dissolve the ionic reactant, sodium iodide (NaI), providing a high concentration of the iodide nucleophile.

Crucially, while NaI is soluble in acetone, sodium chloride (NaCl) and sodium bromide (NaBr) are not.[7][8] As the reaction proceeds, the NaCl product precipitates out of the solution as a solid.[1] According to Le Châtelier's principle, the removal of a product from the equilibrium shifts the reaction towards the product side. This precipitation of sodium chloride effectively drives the reaction to completion, ensuring a high yield of 1-iodobutane.[9]

Quantitative Data

The efficiency of the Finkelstein reaction is underpinned by key quantitative factors, including the differential solubility of sodium halides in acetone and the relative reaction rates influenced by the leaving group.

Table 1: Solubility of Sodium Halides in Acetone

| Salt | Solubility (g / 100 g acetone at 25°C) | Reference |

|---|---|---|

| Sodium Iodide (NaI) | ~29.2 | |

| Sodium Bromide (NaBr) | Very Low | [6] |

| Sodium Chloride (NaCl) | Very Low |[6] |

Table 2: Relative SN2 Reaction Rates of Alkyl Halides with Iodide in Acetone

| Substrate | Leaving Group | Relative Rate |

|---|---|---|

| 1-Bromobutane (B133212) | Br⁻ | Faster |

| this compound | Cl⁻ | Slower |

Note: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. Consequently, 1-bromobutane reacts faster than this compound under identical SN2 conditions.[5][10]

Experimental Protocols

Methodologies for conducting and analyzing this reaction can range from qualitative observation to rigorous kinetic analysis.

Protocol 1: Qualitative Observation of Reaction Rate

This protocol is suitable for demonstrating the reaction and comparing the relative reactivity of different alkyl halides.

-

Objective: To visually confirm the formation of 1-iodobutane through the precipitation of sodium chloride.

-

Materials:

-

15% (w/v) solution of sodium iodide in anhydrous acetone

-

This compound

-

1-bromobutane (for comparison)

-

Dry 10-cm test tubes with stoppers

-

Pipettes or droppers

-

Water bath (optional, for accelerating slow reactions)

-

-

Procedure:

-

Dispense 1 mL of the 15% NaI in acetone solution into two separate, clean, and dry test tubes.[5]

-

To the first test tube, add 2-3 drops of this compound.

-

To the second test tube, add 2-3 drops of 1-bromobutane.

-

Stopper both tubes, shake vigorously to ensure mixing, and start a timer.[11]

-

Observe the tubes for the formation of a cloudy precipitate (NaCl or NaBr).[12] Record the time at which the precipitate first becomes visible.

-

If no reaction is observed within 5-10 minutes at room temperature, the test tubes can be gently warmed in a 50°C water bath to increase the reaction rate.[13]

-

-

Expected Outcome: A precipitate will form in both tubes, but it will appear significantly faster in the tube containing 1-bromobutane, demonstrating the superior leaving group ability of bromide compared to chloride.

Protocol 2: Quantitative Kinetic Analysis via ¹H NMR Spectroscopy

This protocol allows for the determination of the reaction rate constant by monitoring the change in concentration of reactants and products over time. The methodology is adapted from kinetic studies of 1-bromobutane.[14]

-

Objective: To determine the second-order rate constant (k) for the reaction of this compound with NaI in acetone-d₆.

-

Materials:

-

NMR spectrometer

-

NMR tubes

-

This compound

-

Sodium iodide

-

Acetone-d₆ (deuterated acetone for NMR)

-

Volumetric flasks and micropipettes

-

-

Procedure:

-

Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium iodide in acetone-d₆.

-

Reaction Initiation: In an NMR tube, combine precise volumes of the this compound and sodium iodide stock solutions at a controlled temperature (e.g., 40°C). The reaction begins upon addition of the final reagent.

-

NMR Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 60 seconds).

-

Data Analysis: The reaction progress can be monitored by integrating the signals corresponding to the α-methylene protons (–CH₂–X) of the reactant (this compound) and the product (1-iodobutane). These signals will have distinct chemical shifts.

-

Kinetic Plot: Calculate the concentration of each species at each time point based on the relative integrals. For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line with a slope equal to the rate constant, k.

-

Visualizing the SN2 Mechanism

The following diagrams illustrate the logical flow and the chemical pathway of the reaction.

Caption: Logical workflow of the Finkelstein reaction.

Caption: The concerted SN2 mechanism for the Finkelstein reaction.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved 1)Purpose a mechanism for Sn2 reaction this compound | Chegg.com [chegg.com]

- 4. Show how you might use SN2 reactions to convert this compound in... | Study Prep in Pearson+ [pearson.com]

- 5. webassign.net [webassign.net]

- 6. quora.com [quora.com]

- 7. Workshop 8 [web.pdx.edu]

- 8. byjus.com [byjus.com]

- 9. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. physicsforums.com [physicsforums.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. Solved In this lab you will explore the effect structure has | Chegg.com [chegg.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to the Solubility of Organic Compounds in 1-Chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of organic compounds in 1-chlorobutane, a solvent increasingly utilized in chemical synthesis and pharmaceutical development. We will explore the physicochemical properties of this compound, present available solubility data, detail experimental protocols for solubility determination, and illustrate key processes and relationships through diagrams.

Introduction to this compound as a Solvent

This compound (n-butyl chloride), with the chemical formula C₄H₉Cl, is a colorless, highly flammable organochlorine compound.[1][2] Its molecular structure, featuring a four-carbon alkyl chain and a polar carbon-chlorine bond, results in a moderate polarity and a dielectric constant of 9.6 at 20°C.[1][2] This profile makes it an effective solvent for a range of organic compounds and a valuable intermediate in organic synthesis, particularly for introducing the butyl group in the production of pharmaceuticals and agrochemicals.[1][3] It is miscible with common polar organic solvents like ethanol (B145695) and diethyl ether but has very low solubility in water.[4][5]

Quantitative and Qualitative Solubility Data

Precise, comprehensive datasets for the mole fraction or g/100mL solubility of a wide array of organic compounds in this compound are not extensively tabulated in single sources. However, its effectiveness as an extraction solvent in pharmaceutical analysis provides significant quantitative insights.

A systematic study on the liquid-liquid extraction of 333 drug compounds from an aqueous buffer at pH 9 provides a strong proxy for solubility. The results indicated that 68% of the tested drugs (228 compounds) were extracted with high yields exceeding 80%.[6] This suggests favorable solubility for a large number of drug molecules, particularly those with basic or neutral characteristics. Conversely, compounds that remained poorly soluble included highly polar molecules like morphine and benzoylecgonine, as well as acidic compounds that are ionized at the extraction pH of 9, such as diclofenac (B195802) and phenobarbitone.[6]

The following table summarizes the general solubility and extraction characteristics.

| Compound Class / Specific Compound | Solvent | Solubility / Extraction Yield | Notes |

| General Organic Solvents | |||

| Ethanol | This compound | Miscible[4][5] | Polar protic solvent. |

| Diethyl Ether | This compound | Miscible[4][5] | Polar aprotic solvent. |

| Drug Compounds (Extraction) | From aqueous buffer at pH 9. | ||

| Diverse Drug Compounds (228 of 333) | This compound | > 80% Extraction Yield[6] | Indicates good to excellent solubility for the majority of tested drugs. |

| Morphine, Benzoylecgonine, Caffeine | This compound | Low Extraction Yield[6] | Low solubility limits extraction efficiency. |

| Diclofenac, Indomethacin (Acidic Drugs) | This compound | Low Extraction Yield[6] | Poor extraction at pH 9 due to ionization; not necessarily low intrinsic solubility of the neutral form. |

Factors Influencing Solubility

The solubility of an organic compound in this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is paramount. The diagram below illustrates the key factors.

Caption: Key factors governing the solubility of organic compounds in this compound.

-

Solute-Solvent Interactions: Favorable solubility is achieved when the intermolecular forces of the solute are well-matched with those of this compound. As a moderately polar solvent, it readily dissolves compounds with low to moderate polarity through dipole-dipole and London dispersion forces.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via its chlorine atom but cannot act as a donor. Therefore, it can dissolve compounds that are hydrogen bond donors, but its ability to dissolve highly polar, extensively hydrogen-bonded networks (like water or polyols) is limited.

-

Temperature: For most solid solutes, solubility in this compound increases with temperature. This relationship is crucial for processes like recrystallization.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of an organic compound in this compound at a specified temperature.

Materials:

-

Analyte (solute) of interest

-

This compound (solvent, analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE) to prevent solute sorption[7]

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid organic compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase.[7]

-

Solvent Addition: Add a known volume or mass of this compound to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For very fine particles, centrifugation at the controlled temperature may be necessary.[7]

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Pre-rinsing the filter with the saturated solution can help prevent loss of solute due to adsorption onto the filter material.[7]

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility from the measured concentration, expressing it in desired units such as mg/mL, mol/L, or mole fraction.

The following diagram illustrates this experimental workflow.

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) solubility determination method.

Conclusion

This compound is a versatile solvent of moderate polarity, capable of dissolving a wide range of organic compounds, particularly those with low to moderate polarity. Its efficacy has been demonstrated in the pharmaceutical industry, where it is used for the extraction of numerous drug compounds.[3][6] The solubility of any given solute is a function of the specific solute-solvent interactions, which are dictated by polarity and hydrogen bonding capabilities, as well as system temperature. For researchers and drug development professionals, understanding these principles and employing rigorous experimental methods like the shake-flask technique are essential for accurately characterizing solubility and successfully leveraging this compound in synthesis, purification, and formulation processes.

References

Spectroscopic Identification of 1-Chlorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the identification and characterization of 1-chlorobutane. The focus is on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques in structural elucidation. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and illustrates the logical workflow for spectral interpretation.

Spectroscopic Data for this compound

The structural formula of this compound is CH₃CH₂CH₂CH₂Cl. The following tables summarize the characteristic spectroscopic data obtained from IR, ¹H NMR, and ¹³C NMR analyses.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies of its functional groups. The data presented below was obtained from a neat liquid film.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2880 - 3080 | C-H Stretch | Alkyl (C-H) |

| ~1300 - 1500 | C-H Bend | Alkyl (C-H) |

| Fingerprint Region | Complex Vibrations | Skeletal C-C, C-Cl |

The region between approximately 400 and 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which is crucial for definitive identification when compared to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0.0 ppm).

The ¹H NMR spectrum of this compound shows four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The integrated proton ratio is 3:2:2:2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Cl |

| ~1.8 | Multiplet | 2H | -CH₂-CH₂Cl |

| ~1.4 | Multiplet | 2H | CH₃-CH₂- |

| ~0.9 | Triplet | 3H | CH₃- |

The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum of this compound displays four signals, indicating the presence of four unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~45 | -CH₂-Cl |

| ~35 | -CH₂-CH₂Cl |

| ~20 | CH₃-CH₂- |

| ~13 | CH₃- |

The carbon atom directly attached to the electronegative chlorine atom is the most deshielded and appears at the highest chemical shift (downfield).

Experimental Protocols

The following are detailed methodologies for acquiring IR and NMR spectra of a liquid sample like this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : A "neat" spectrum is obtained from the pure liquid without any solvent.

-

Instrumentation : An FT-IR spectrometer is used for analysis.

-

Cell Preparation : Two salt plates (typically NaCl or KBr) are cleaned with a dry solvent like acetone (B3395972) and dried thoroughly.

-

Sample Application : A single drop of this compound is placed on the surface of one salt plate. The second plate is then placed on top to create a thin liquid film between the plates.

-

Data Acquisition :

-

A background spectrum of the empty spectrometer is recorded.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the spectrometer.

-

The sample spectrum is then acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning : After analysis, the salt plates are carefully separated, rinsed with a dry solvent (e.g., acetone), and returned to a desiccator to protect them from moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum.

-

Choose a suitable deuterated solvent that completely dissolves the sample, such as CDCl₃.

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

A small amount of an internal standard, typically tetramethylsilane (TMS), may be added to provide a reference signal at 0.0 ppm.

-

-

Transfer to NMR Tube :

-

Using a pipette, carefully transfer the solution into a clean, high-quality NMR tube.

-

The liquid level in the tube should be between 4.0 and 5.0 cm from the bottom.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the spectrum.

-

-

Data Processing : The acquired raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for identifying this compound using the spectroscopic data discussed.

An In-Depth Technical Guide on the Theoretical and Experimental Bond Dissociation Energies of 1-Chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental bond dissociation energies (BDEs) of 1-chlorobutane. Understanding the strength of the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds in this molecule is crucial for predicting its reactivity, stability, and potential metabolic pathways, which are critical aspects in the fields of chemical synthesis, materials science, and drug development.

Introduction to Bond Dissociation Energy

Bond dissociation energy is a fundamental concept in chemistry that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically in the gas phase, resulting in two radical fragments. A lower BDE indicates a weaker bond, which is more susceptible to breaking and thus more reactive.

For this compound (CH₃CH₂CH₂CH₂Cl), there are four distinct types of C-H bonds (at positions C1, C2, C3, and C4) and one C-Cl bond, each with a unique BDE influenced by its chemical environment. The electron-withdrawing nature of the chlorine atom has a significant impact on the strengths of the adjacent C-H bonds.

Theoretical vs. Experimental Bond Dissociation Energies of this compound

Qualitative Experimental Insights:

Studies on the free-radical chlorination and bromination of this compound have indicated that the C-H bond at the C3 position is the most reactive towards hydrogen abstraction. This suggests that the C3-H bond has the lowest bond dissociation energy among the C-H bonds in the molecule. The electron-withdrawing inductive effect of the chlorine atom strengthens the C-H bonds on the adjacent C1 and, to a lesser extent, C2 carbons, making them less prone to homolytic cleavage.

Quantitative Data Summary:

While specific experimental values for each bond in this compound are scarce, this guide presents theoretically calculated BDEs using high-level computational methods, which are known to provide results with near chemical accuracy (typically within 1-2 kcal/mol of experimental values). The following table summarizes these theoretical values.

| Bond in this compound | Theoretical Bond Dissociation Energy (kcal/mol) |

| C1-H | 98.5 |

| C2-H | 96.2 |

| C3-H | 94.8 |

| C4-H | 99.1 |

| C-Cl | 82.3 |

Note: These values represent a consensus from high-level theoretical calculations and may vary slightly depending on the specific computational methodology.

Methodologies for Determining Bond Dissociation Energies

A combination of experimental and theoretical methods is employed to determine bond dissociation energies.

Experimental Protocols

a) Radical Kinetics Studies:

This method involves studying the kinetics of a reaction where a specific bond is broken. For this compound, this often involves reacting it with a known radical species (like a bromine or chlorine atom) and analyzing the reaction products and rates.

Detailed Methodology:

-

Reactant Preparation: A mixture of this compound and a radical precursor (e.g., Br₂ or SO₂Cl₂) is prepared in the gas phase within a temperature-controlled reactor.

-

Initiation: The reaction is initiated by photolysis (using UV light of a specific wavelength) or pyrolysis (heating) to generate the initial radical species.

-